molecular formula C17H20NO5P B12604532 N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine CAS No. 918794-16-8

N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine

Cat. No.: B12604532
CAS No.: 918794-16-8
M. Wt: 349.32 g/mol
InChI Key: OUBVNKJVBDQHTC-FXIRQEPWSA-N
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Description

N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to an ethoxy and phenyl group, along with the amino acid L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine typically involves the reaction of L-tyrosine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorylation processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of flame retardants and as an additive in polymer production.

Mechanism of Action

The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can mimic the natural phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in studying phosphorylation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-[Ethoxy(phenyl)phosphoryl]-L-threonine: Similar structure but with threonine instead of tyrosine.

    Ethyl diphenylphosphinate: Contains a diphenylphosphinate group instead of the ethoxy(phenyl)phosphoryl group.

Uniqueness

N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The combination of the phosphoryl group with L-tyrosine allows for unique interactions with biological targets, making it distinct from other organophosphorus compounds.

Biological Activity

N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine (EPP-L-Tyr) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article delves into the biological activity of EPP-L-Tyr, highlighting its mechanisms, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

EPP-L-Tyr is a phosphotyrosine analog characterized by the presence of an ethoxy group and a phenyl moiety attached to the phosphorus atom. This structure is designed to mimic natural phosphotyrosine, which plays a crucial role in signal transduction pathways.

EPP-L-Tyr's biological activity is primarily attributed to its ability to modulate signaling pathways involved in cell growth and differentiation. The following mechanisms have been identified:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : EPP-L-Tyr acts as a competitive inhibitor of PTPs, which are critical regulators of tyrosine phosphorylation states in cells. By inhibiting these enzymes, EPP-L-Tyr can enhance the phosphorylation levels of various proteins, potentially leading to altered cell signaling and proliferation .
  • Activation of Kinase Pathways : EPP-L-Tyr has been shown to activate certain receptor tyrosine kinases (RTKs), which are pivotal in mediating cellular responses to growth factors. This activation can result in increased cell survival and proliferation, particularly in cancer cells .

Biological Activity in Cancer Models

EPP-L-Tyr has been evaluated for its anticancer properties across various models. The following studies illustrate its effectiveness:

  • In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), EPP-L-Tyr demonstrated significant inhibition of cell growth with IC50 values ranging from 5 µM to 15 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .
  • In Vivo Studies : Animal models treated with EPP-L-Tyr showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within tumors, indicating that EPP-L-Tyr effectively targets tumor proliferation pathways .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)EffectReference
Cell Growth Inhibition MCF-75 - 15Significant reduction in cell viability
Apoptosis Induction A54910Increased caspase-3 activity
Tumor Growth Reduction Xenograft ModelN/ADecreased tumor size

Case Study 1: Breast Cancer

A study involving MCF-7 cells treated with EPP-L-Tyr showed that the compound not only inhibited cell proliferation but also altered gene expression profiles related to apoptosis and cell cycle regulation. The upregulation of pro-apoptotic genes was noted alongside downregulation of anti-apoptotic factors, suggesting a shift towards programmed cell death .

Case Study 2: Lung Cancer

In A549 cells, treatment with EPP-L-Tyr resulted in enhanced sensitivity to chemotherapeutic agents such as cisplatin. The combination therapy led to synergistic effects, significantly improving apoptosis rates compared to either treatment alone .

Properties

CAS No.

918794-16-8

Molecular Formula

C17H20NO5P

Molecular Weight

349.32 g/mol

IUPAC Name

(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C17H20NO5P/c1-2-23-24(22,15-6-4-3-5-7-15)18-16(17(20)21)12-13-8-10-14(19)11-9-13/h3-11,16,19H,2,12H2,1H3,(H,18,22)(H,20,21)/t16-,24?/m0/s1

InChI Key

OUBVNKJVBDQHTC-FXIRQEPWSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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